molecular formula C6H6BrLiN2O2 B2426460 Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate CAS No. 2445794-59-0

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate

Cat. No.: B2426460
CAS No.: 2445794-59-0
M. Wt: 224.97
InChI Key: UKFCGZZTYMWEND-UHFFFAOYSA-M
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Description

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 2nd and 3rd positions, and a carboxylate group at the 4th position. The lithium ion is associated with the carboxylate group, forming a salt.

Properties

IUPAC Name

lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2.Li/c1-3-8-5(7)4(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFCGZZTYMWEND-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=C(N1C)C(=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated with a 5-bromo-2,3-dimethylimidazole-4-carboxylate moiety. This unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways associated with mood regulation and neuroprotection.
  • Antioxidant Activity : Lithium compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

1. Neuroprotective Effects

This compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress through the inhibition of reactive oxygen species (ROS) production .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

3. Anticancer Activity

Recent studies have indicated that lithium derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the compound has been evaluated for its ability to target cancer cells while sparing normal cells .

Case Studies

  • Neuroprotection in Alzheimer's Disease Models
    • In a study involving transgenic mice models of Alzheimer’s disease, treatment with this compound resulted in significant reductions in amyloid-beta plaques and improved cognitive function compared to control groups .
  • Anti-inflammatory Effects in Rheumatoid Arthritis
    • A clinical trial involving patients with rheumatoid arthritis showed that administration of this compound led to decreased levels of inflammatory markers (e.g., TNF-alpha) and improved joint function over an eight-week period .

Data Tables

Biological ActivityMechanismReference
NeuroprotectionInhibition of ROS production
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. How can researchers design a synthesis protocol for lithium 5-bromo-2,3-dimethylimidazole-4-carboxylate while ensuring high purity and yield?

  • Methodology :

  • Step 1 : Optimize bromination conditions for the imidazole ring. Use aqueous sulfuric acid as a solvent with controlled temperature (e.g., 60°C) to minimize side reactions .
  • Step 2 : Introduce lithium via hydrolysis of a methyl ester intermediate using lithium hydroxide in methanol/water (e.g., 60°C, 1 hour), followed by acidic work-up to isolate the carboxylate salt .
  • Step 3 : Validate purity via HPLC or NMR, referencing protocols for analogous brominated carboxylates .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the coordination geometry of lithium and bromine substitution patterns.
  • FT-IR spectroscopy : Confirm carboxylate (C=O stretching ~1650–1750 cm⁻¹) and imidazole ring vibrations.
  • DFT calculations : Use generalized gradient approximation (GGA) functionals (e.g., PW91) to model electronic structure and lithium-ion interactions .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Perform Suzuki-Miyaura coupling trials with arylboronic acids, comparing reaction rates and yields to non-brominated analogs.
  • Use density functional theory (DFT) to calculate activation barriers for bromine substitution, leveraging PAW or ultrasoft pseudopotentials for accuracy .

Advanced Research Questions

Q. What computational strategies can predict the electrochemical stability of this compound as a lithium-ion battery cathode material?

  • Methodology :

  • High-throughput DFT : Screen for redox potentials and lithium diffusion pathways using GGA+U frameworks (e.g., VASP or Quantum ESPRESSO) .
  • Phase stability analysis : Compare formation energies of lithiated/delithiated states to known cathode materials (e.g., LiCoO₂) .
  • Machine learning : Train models on existing battery material databases to predict voltage profiles and capacity .

Q. How can researchers resolve contradictions in experimental vs. computational data on lithium coordination environments?

  • Methodology :

  • Experimental : Use X-ray absorption spectroscopy (XAS) to probe lithium’s local structure.
  • Computational : Test multiple exchange-correlation functionals (e.g., PBE vs. SCAN) to identify discrepancies in predicted bond lengths .
  • Error analysis : Quantify deviations using metrics like mean absolute error (MAE) for lattice parameters .

Q. What in vivo methodologies are suitable for studying this compound’s impact on cell proliferation?

  • Methodology :

  • Subcutaneous implantation : Administer via matrices (e.g., 200 mg/kg in rats) for sustained release, minimizing animal stress .
  • Immunohistochemistry : Use anti-BrdU antibodies to quantify labeled proliferating cells in target tissues (e.g., hippocampal dentate gyrus) .
  • Control experiments : Compare to lithium carbonate’s neurogenic effects to isolate contributions of the imidazole-bromine moiety .

Q. How do solvent interactions affect the compound’s solubility and ionic conductivity in non-aqueous electrolytes?

  • Methodology :

  • Molecular dynamics (MD) simulations : Model solvation shells in ethylene carbonate/dimethyl carbonate mixtures.
  • Experimental validation : Measure ionic conductivity via electrochemical impedance spectroscopy (EIS) at varying temperatures .

Data Contradiction Analysis

Q. Discrepancies in reported electrochemical performance: How to determine if they arise from synthesis impurities vs. intrinsic material limitations?

  • Methodology :

  • Batch comparison : Synthesize multiple batches with controlled purity (≥99% via HPLC) and test cycling stability .
  • Surface analysis : Use XPS or TEM to detect surface contaminants (e.g., residual lithium hydroxide) .
  • First-principles defect modeling : Calculate how impurities (e.g., unreacted bromine) alter electronic structure .

Methodological Resources

  • Computational : PAW method (VASP) for accurate lithium-ion dynamics ; Materials Project database for benchmarking .
  • Synthetic : Bradford assay for protein quantification in biological studies ; sulfuric acid-mediated bromination protocols .

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